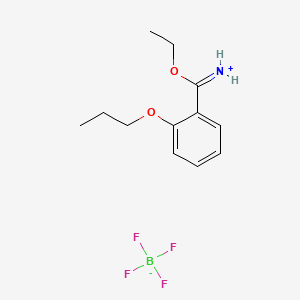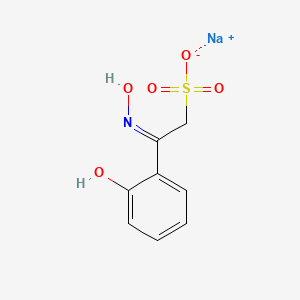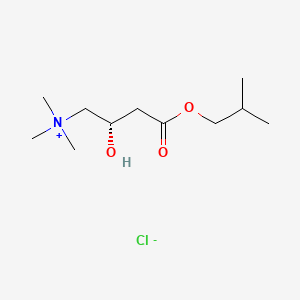
Colchicine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchicine-d3 is a deuterated form of colchicine, a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic composition. The deuterium atoms replace hydrogen atoms in the colchicine molecule, providing a distinct mass difference that aids in precise quantification and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., deuterated chloroform).
Chemical Synthesis: Starting from colchicine, specific chemical reactions are employed to introduce deuterium atoms at desired positions. This may involve the use of deuterated reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas Exchange: Utilizing deuterium gas in reactors designed for high-pressure and high-temperature conditions to facilitate efficient hydrogen-deuterium exchange.
Purification: Following synthesis, the product undergoes purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Colchicine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Scientific Research Applications
Colchicine-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of colchicine in biological samples.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of colchicine in the body.
Drug Development: Utilized in the development of new colchicine-based therapeutics by providing insights into the drug’s behavior and interactions.
Biological Research: Aids in the study of microtubule dynamics and cellular processes due to its ability to bind to tubulin and disrupt microtubule formation.
Medical Research: Investigated for its potential therapeutic effects in conditions such as gout, familial Mediterranean fever, and cardiovascular diseases.
Mechanism of Action
Colchicine-d3 exerts its effects primarily through the inhibition of microtubule polymerization. This action disrupts various cellular processes, including:
Microtubule Dynamics: By binding to tubulin, this compound prevents the assembly of microtubules, leading to the inhibition of cell division and migration.
Inflammatory Pathways: this compound interferes with the activation of the inflammasome complex in neutrophils and monocytes, reducing the production of pro-inflammatory cytokines such as interleukin-1β.
Cellular Signaling: The compound affects signaling pathways involving the RhoA/Rho effector kinase (ROCK) and tumor necrosis factor alpha (TNF-alpha), attenuating the inflammatory response.
Comparison with Similar Compounds
Colchicine-d3 can be compared with other colchicine derivatives and similar compounds, such as:
Colchicine: The non-deuterated form, widely used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
Demecolcine: A colchicine analog used in cancer therapy due to its ability to disrupt microtubule formation.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and analysis in mass spectrometry, making it an invaluable tool in pharmacokinetic studies and drug development.
By understanding the detailed properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and medical advancements.
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Colchicine-d3 in studying the relationship between Colchicine plasma levels and Familial Mediterranean Fever treatment?
A1: this compound serves as an internal standard in the analytical method employed to measure Colchicine plasma concentrations []. In mass spectrometry, an internal standard like this compound is a compound chemically similar to the analyte (Colchicine) but differs in isotopic composition, resulting in a different mass-to-charge ratio.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/new.no-structure.jpg)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)






![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)



